The Synthesis of 3,5-Bis(trifluoromethyl)ethylbenzene: A Technical Guide
The Synthesis of 3,5-Bis(trifluoromethyl)ethylbenzene: A Technical Guide
Introduction
3,5-Bis(trifluoromethyl)ethylbenzene is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the phenyl ring imparts unique properties, including high lipophilicity, metabolic stability, and altered electronic characteristics. These attributes make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. This technical guide provides an in-depth exploration of the primary synthetic pathways to 3,5-bis(trifluoromethyl)ethylbenzene, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for laboratory and potential scale-up applications.
Strategic Approaches to Synthesis
The synthesis of 3,5-bis(trifluoromethyl)ethylbenzene can be approached through several strategic disconnections. The most common and practical routes involve the introduction or modification of the ethyl group on a pre-existing 3,5-bis(trifluoromethyl)phenyl core. The key intermediate for these syntheses is often 3,5-bis(trifluoromethyl)bromobenzene, which is readily prepared from 1,3-bis(trifluoromethyl)benzene.[1]
Two principal strategies will be discussed in detail:
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Friedel-Crafts Acylation followed by Reduction: This classical two-step approach involves the acylation of 1,3-bis(trifluoromethyl)benzene to form 3,5-bis(trifluoromethyl)acetophenone, followed by the reduction of the ketone to the desired ethylbenzene.[2][3]
-
Grignard Reagent-based Syntheses: These methods utilize a Grignard reagent derived from 3,5-bis(trifluoromethyl)bromobenzene to react with an appropriate electrophile to construct the ethyl group.[4][5]
A less common, but viable, alternative involves the catalytic hydrogenation of 3,5-bis(trifluoromethyl)styrene.
Pathway 1: Friedel-Crafts Acylation and Subsequent Reduction
This is arguably the most established and widely applicable method for the synthesis of 3,5-bis(trifluoromethyl)ethylbenzene. The sequence begins with the electrophilic aromatic substitution of 1,3-bis(trifluoromethyl)benzene.
Step 1: Friedel-Crafts Acylation to 3,5-Bis(trifluoromethyl)acetophenone
The Friedel-Crafts acylation introduces an acetyl group onto the aromatic ring.[6] Due to the deactivating nature of the two trifluoromethyl groups, forcing conditions are typically required. The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as the electrophile.[6]
Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)acetophenone [7][8]
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Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃).
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Solvent and Reactant Addition: Add a suitable inert solvent, such as dichloromethane or dichloroethane. Cool the suspension in an ice bath. Add 1,3-bis(trifluoromethyl)benzene to the stirred suspension.
-
Acylating Agent Addition: Slowly add acetyl chloride or acetic anhydride dropwise from the addition funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
| Parameter | Value | Reference |
| Starting Material | 1,3-Bis(trifluoromethyl)benzene | [7] |
| Acylating Agent | Acetyl Chloride or Acetic Anhydride | [7][8] |
| Catalyst | Aluminum Chloride (AlCl₃) | [3] |
| Typical Yield | 85-95% | [8] |
Step 2: Reduction of 3,5-Bis(trifluoromethyl)acetophenone
The carbonyl group of the acetophenone intermediate can be reduced to a methylene group using several methods. The choice of method depends on the presence of other functional groups in the molecule and the desired reaction conditions.
Method A: Wolff-Kishner Reduction
The Wolff-Kishner reduction is a reliable method for the deoxygenation of ketones under basic conditions.[9] The reaction involves the formation of a hydrazone, which then eliminates nitrogen gas upon heating with a strong base to yield the alkane.[10] The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a common and effective variant.[9]
Experimental Protocol: Wolff-Kishner Reduction of 3,5-Bis(trifluoromethyl)acetophenone [11]
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Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 3,5-bis(trifluoromethyl)acetophenone, diethylene glycol, and hydrazine hydrate.
-
Base Addition: Add potassium hydroxide pellets to the mixture.
-
Heating: Heat the mixture to reflux. Water and excess hydrazine will distill off. Continue heating until the temperature of the reaction mixture rises to approximately 190-200 °C.
-
Reaction Completion: Maintain this temperature for several hours until the reaction is complete.
-
Work-up and Purification: Cool the reaction mixture, add water, and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with dilute hydrochloric acid and then with water. Dry the organic layer, remove the solvent, and purify the product by distillation.
Method B: Clemmensen Reduction
The Clemmensen reduction offers an alternative under acidic conditions, using zinc amalgam and concentrated hydrochloric acid.[2][12] This method is particularly effective for aryl-alkyl ketones.[2] However, substrates sensitive to strong acids may not be suitable.[12]
Experimental Protocol: Clemmensen Reduction of 3,5-Bis(trifluoromethyl)acetophenone [13]
-
Amalgam Preparation: Prepare zinc amalgam by stirring zinc granules with a solution of mercuric chloride.
-
Reaction: In a flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, water, and toluene. Add 3,5-bis(trifluoromethyl)acetophenone.
-
Heating: Heat the mixture to a vigorous reflux. Periodically add more concentrated hydrochloric acid during the reflux period.
-
Work-up: After the reaction is complete, cool the mixture and separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent. Purify the product by distillation.
| Parameter | Wolff-Kishner | Clemmensen | Reference |
| Reagents | Hydrazine, KOH | Zn(Hg), HCl | [2][9] |
| Conditions | Basic, High Temp | Acidic | [2][9] |
| Suitability | Good for acid-sensitive substrates | Good for base-sensitive substrates | [9][12] |
| Typical Yield | Generally high | Variable, can be high | [11][13] |
Pathway 2: Grignard Reagent-Based Syntheses
This approach offers a more convergent synthesis, directly forming the ethyl group in a single step from a common intermediate.
Step 1: Preparation of 3,5-Bis(trifluoromethyl)phenylmagnesium Bromide
The Grignard reagent is prepared from 3,5-bis(trifluoromethyl)bromobenzene and magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[4] The initiation of the Grignard reaction can sometimes be challenging and may require an activating agent like iodine or 1,2-dibromoethane.[5]
Experimental Protocol: Preparation of 3,5-Bis(trifluoromethyl)phenylmagnesium Bromide [4][8]
-
Apparatus Setup: Assemble a flame-dried, three-necked flask with a condenser, dropping funnel, and mechanical stirrer under an inert atmosphere.
-
Reagent Addition: Place magnesium turnings in the flask.
-
Initiation: Add a small crystal of iodine and a small amount of a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF. Gentle heating may be required to initiate the reaction.
-
Grignard Formation: Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining solution of 3,5-bis(trifluoromethyl)bromobenzene in THF dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with an Electrophile
The formed Grignard reagent is a potent nucleophile and can react with various electrophiles to introduce the ethyl group.
Method A: Reaction with Acetaldehyde followed by Reduction
The Grignard reagent can react with acetaldehyde to form 1-(3,5-bis(trifluoromethyl)phenyl)ethanol.[14] This secondary alcohol can then be reduced to the target ethylbenzene.
Experimental Protocol:
-
Reaction with Acetaldehyde: Cool the prepared Grignard reagent in an ice bath. Slowly add a solution of freshly distilled acetaldehyde in anhydrous THF.
-
Quenching: After the addition, stir the reaction for some time at room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent and purify the resulting alcohol, if necessary, by chromatography or distillation.
-
Reduction of the Alcohol: The benzylic alcohol can be reduced to the alkane via catalytic hydrogenation (e.g., using Pd/C and H₂) or by conversion to the corresponding halide followed by reductive dehalogenation.
Alternative Pathway: Catalytic Hydrogenation of 3,5-Bis(trifluoromethyl)styrene
While less common due to the availability of the starting styrene, catalytic hydrogenation of 3,5-bis(trifluoromethyl)styrene is a direct and efficient method. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve 3,5-bis(trifluoromethyl)styrene in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Pd/C.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the uptake of hydrogen ceases.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for subsequent use. Further purification can be achieved by distillation.
Conclusion
The synthesis of 3,5-bis(trifluoromethyl)ethylbenzene can be accomplished through several reliable and scalable pathways. The choice of the optimal route depends on factors such as the availability of starting materials, the scale of the synthesis, and the compatibility of the reaction conditions with other functional groups that may be present in more complex substrates. The Friedel-Crafts acylation followed by reduction is a robust and well-documented method. Grignard-based approaches offer a convergent and efficient alternative. For each pathway, careful control of reaction conditions and appropriate purification techniques are crucial for obtaining the desired product in high yield and purity.
References
- Busacca, C. A., Lorenz, J. C., Sabila, P., Haddad, N., & Senanayake, C. H. (Year). Synthesis of Electron-Deficient Secondary Phosphine Oxides and Secondary Phosphines: Bis[3,5-bis(trifluoromethyl)phenyl]phosphine Oxide and Bis[3,5-bis(trifluoromethyl)phenyl]phosphine. Organic Syntheses.
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Clemmensen Reduction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Grignard Reaction. (n.d.). Retrieved from a relevant organic chemistry resource.
- Huang-Minlon Modification of the Wolff-Kishner Reduction. (n.d.). Retrieved from a relevant organic chemistry resource.
- Leazer, J. L., Cvetovich, R., Corley, E., & Reider, P. J. (2003). A Safe and Reliable Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. Organic Syntheses, 80, 98.
- Martin, E. L. (1942). The Clemmensen Reduction. Organic Reactions, 1, 155-209.
- Process for the manufacture of 3,5-bis(trifluoromethyl)acetophenone. (2004).
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. (2002). U.S.
- Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. (2001). U.S.
- Todd, D. (1948). The Wolff-Kishner Reduction. Organic Reactions, 4, 378-422.
-
Wolff–Kishner reduction. (n.d.). In Wikipedia. Retrieved from [Link]
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